2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide
CAS No.:
Cat. No.: VC15306384
Molecular Formula: C20H20ClNO3S
Molecular Weight: 389.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20ClNO3S |
|---|---|
| Molecular Weight | 389.9 g/mol |
| IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C20H20ClNO3S/c1-14-7-9-26-19(14)12-22(11-17-4-3-8-24-17)20(23)13-25-18-6-5-16(21)10-15(18)2/h3-10H,11-13H2,1-2H3 |
| Standard InChI Key | WSTYVYNPUQYPJC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)COC3=C(C=C(C=C3)Cl)C |
Introduction
2-(4-Chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound characterized by its unique molecular structure. It features a chlorinated aromatic ring, a furan moiety, and a thiophene derivative, which contribute to its chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its diverse functional groups that can interact with various biological targets.
Synthesis and Potential Applications
The synthesis of this compound typically involves multiple steps, which are crucial for understanding its chemical reactivity and potential modifications for enhanced biological activity or improved pharmacokinetic properties. The applications of such compounds span several fields, including medicinal chemistry and drug development, due to their complex structures and potential interactions with biological targets.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-yl)methylpropanamide | Similar phenoxy structure with variations in substituents | |
| 2-(4-chloro-2-methylphenoxy)-N-{[4-(dimethylamino)phenyl]methyl}-N-(furan-2-ylmethyl)acetamide | Contains dimethylamino group enhancing solubility | |
| 2-(4-chloro-3-methylphenoxy)-N-(furan-2-yloxy)-N-{(5-methylfuran)}acetamide | Incorporates furan derivatives affecting reactivity |
These compounds highlight the diversity within this class of chemicals and emphasize the unique combination of functional groups present in 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide, which may contribute to its distinct chemical properties and biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume